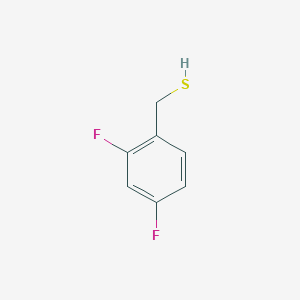

(2,4-二氟苯基)甲硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to (2,4-Difluorophenyl)methanethiol involves several innovative methods. One such method explored the sodium dithionite initiated coupling of CF3CHClBr with trimethoxybenzene, leading to the formation of trifluoromethyl-bis(trimethoxyphenyl)methane as a significant product (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009). Another study demonstrated a metal-free synthesis of difluoromethylthioethers and difluorobis(arylthio)methanes from RSX (X = SR, Cl, SO2Ph) and TMSCF2H, showcasing a dramatic influence of the base's nature and the reactants' molar ratio (Han, Qin, Ye, Zhu, & Zhang, 2016).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography and spectroscopic methods has been a key approach in understanding the properties of synthesized compounds. The structure of trifluoromethyl-bis(trimethoxyphenyl)methane, for instance, was elucidated using these methods, providing insights into its molecular configuration and the potential for further functionalization (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Chemical Reactions and Properties

Electrophilic aromatic formylation and Friedel–Crafts-type alkylation have been explored with derivatives of (2,4-Difluorophenyl)methanethiol. These reactions involve the formation of aromatic aldehydes and thioesters, showcasing the compound's versatility in organic synthesis (Betterley et al., 2018). Additionally, the generation, stability, and reactivity of α-fluorocarbocations derived from these compounds have been thoroughly investigated, offering a deeper understanding of their chemical behavior (Betterley et al., 2013).

Physical Properties Analysis

The physical properties of (2,4-Difluorophenyl)methanethiol derivatives, including solubility, melting points, and crystal structure, are critical for their application in various chemical contexts. Studies such as those on methanethiolate adsorption on Au(111) surfaces provide valuable data on the interaction mechanisms and surface chemistry of these compounds at the molecular level (Maksymovych, Sorescu, & Yates, 2006).

Chemical Properties Analysis

The reactivity of (2,4-Difluorophenyl)methanethiol derivatives with various reagents and under different conditions reveals their chemical properties and potential applications. The electrophilic difluoro(phenylthio)methylation and its subsequent reactions highlight the compound's role in synthesizing complex molecules with significant structural diversity and potential utility in materials science and organic chemistry (Betterley et al., 2013).

科学研究应用

Electrophilic Aromatic Formylation

Difluoro(phenylsulfanyl)methane, a compound closely related to (2,4-difluorophenyl)methanethiol, has been utilized in the electrophilic aromatic formylation of activated aromatic compounds. This reaction, mediated by SnCl4 through a thionium intermediate, leads to the formation of aromatic aldehydes in good to excellent yields. This process is especially noteworthy for its application to compounds with deactivating ester functional groups, achieving formylated products efficiently (Betterley et al., 2018).

Methanethiol in Feed Additives

While directly not about (2,4-difluorophenyl)methanethiol, research on methanethiol's safety as a feed additive across animal species highlights its broad relevance in scientific and agricultural applications. Methanethiol, a simpler thiol, has been found safe for use in animal feed up to certain levels, indicating the potential for related thiols in agricultural applications (Bampidis et al., 2020).

Gas Sensing Technologies

The development of high-performance gas sensors, such as those for CH4 detection, often employs materials with thiol-based functionalities. These sensors rely on the properties of materials like NiO to achieve high sensitivity and selectivity. Although not directly referencing (2,4-difluorophenyl)methanethiol, this research area underscores the potential use of thiol-functionalized compounds in enhancing gas sensor performance (Zhou et al., 2018).

Environmental Applications

Methanotrophs, bacteria that consume methane, highlight the environmental significance of methane-related research. While (2,4-difluorophenyl)methanethiol is not directly related, understanding the role and applications of methanotrophs in mitigating methane emissions underscores the broader context in which thiols and related compounds might play a part in environmental science (Strong et al., 2015).

安全和危害

属性

IUPAC Name |

(2,4-difluorophenyl)methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVKITNMPZZCSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375767 |

Source

|

| Record name | (2,4-difluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Difluorophenyl)methanethiol | |

CAS RN |

170924-51-3 |

Source

|

| Record name | 2,4-Difluorobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170924-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-difluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)

![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)

![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)

![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)

![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)

![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)